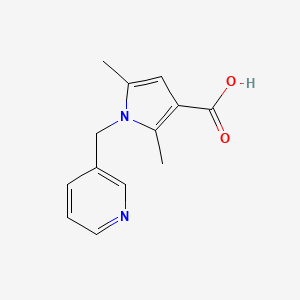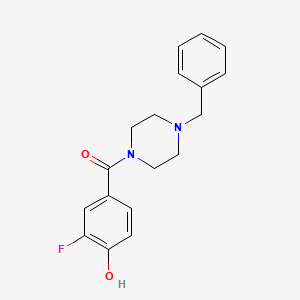![molecular formula C14H18N2O6 B13880486 Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate is an organic compound with the molecular formula C14H18N2O6 It is a derivative of butanoic acid and contains both acetylamino and nitrophenoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate typically involves the esterification of butanoic acid derivatives with appropriate phenolic compounds. One common method includes the reaction of ethyl 4-bromobutanoate with 2-(acetylamino)-3-nitrophenol under basic conditions to form the desired ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.
化学反応の分析
Types of Reactions
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetylamino group can be hydrolyzed to form the corresponding amine.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-[2-(amino)-3-nitrophenoxy]butanoic acid
Reduction: 4-[2-(acetylamino)-3-aminophenoxy]butanoic acid
Substitution: 4-[2-(acetylamino)-3-nitrophenoxy]butanoic acid
科学的研究の応用
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acetylamino group may also play a role in binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate: Similar structure but different position of the nitro group.
Ethyl 4-[2-(acetylamino)-3-aminophenoxy]butanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 4-[2-(acetylamino)-3-methoxyphenoxy]butanoate: Similar structure but with a methoxy group instead of a nitro group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.
特性
分子式 |
C14H18N2O6 |
|---|---|
分子量 |
310.30 g/mol |
IUPAC名 |
ethyl 4-(2-acetamido-3-nitrophenoxy)butanoate |
InChI |
InChI=1S/C14H18N2O6/c1-3-21-13(18)8-5-9-22-12-7-4-6-11(16(19)20)14(12)15-10(2)17/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,17) |
InChIキー |
TYXMUHONXDXJEW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCOC1=CC=CC(=C1NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)

![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
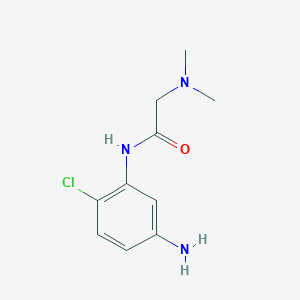
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
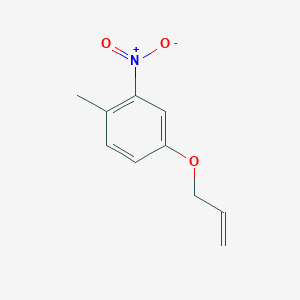
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
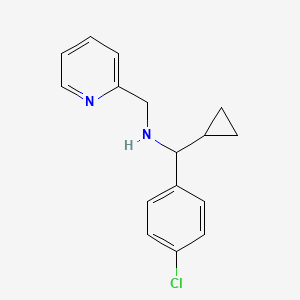
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13880451.png)
